molecular formula C3H6N2NaO6P B3329239 N-Nitrosoglyphosate sodium CAS No. 56516-71-3

N-Nitrosoglyphosate sodium

Cat. No.: B3329239
CAS No.: 56516-71-3
M. Wt: 220.05 g/mol
InChI Key: ANBNFCKWUZJADZ-UHFFFAOYSA-M
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Description

Glyphosate-N-nitroso sodium is a chemical of interest in environmental and agricultural research, primarily identified as a nitrosated impurity that can be present in technical-grade glyphosate . It falls under a class of N-nitroso compounds, which are often subject to toxicological scrutiny. This certified reference material is specifically designed for use by researchers conducting analytical methods. Its primary application is in the development and validation of sensitive analytical methods, such as LC-MS or GC-MS, for the accurate detection and quantification of this compound. This is crucial for monitoring impurity levels in herbicide formulations and in environmental samples to meet regulatory standards and conduct safety assessments. Research into this compound is valuable for understanding the complete toxicological profile of commercial herbicide products, as the safety of formulants and impurities is a key aspect of comprehensive risk evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBNFCKWUZJADZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CP(=O)(O)[O-])N=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2NaO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Glyphosate is known to have great solubility and low quantities in soil and water, which makes its detection a difficult process. More research is needed to fully understand the ADME properties of Glyphosate-N-nitroso sodium and their impact on bioavailability.

Biological Activity

Glyphosate-N-nitroso sodium, also known as N-Nitrosoglyphosate sodium, is a nitrosamine derivative of glyphosate, a widely used herbicide. This compound has garnered attention due to its potential biological activity, toxicity, and implications for human health and the environment. Understanding its biological activity is crucial for evaluating risks associated with glyphosate applications and its degradation products.

  • Chemical Name: N-Nitroso-N-(phosphonomethyl)glycine Sodium Salt
  • CAS Number: 56516-71-3
  • Molecular Formula: C₃H₆N₂NaO₆P
  • Molecular Weight: 220.05 g/mol

Biological Activity Overview

Glyphosate functions primarily as a herbicide by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the biosynthesis of aromatic amino acids in plants. Glyphosate-N-nitroso sodium, as a degradation product, exhibits different biological activities that warrant investigation.

1. Toxicity and Carcinogenicity

Research indicates that glyphosate and its nitrosamine derivatives may possess carcinogenic properties. The International Agency for Research on Cancer (IARC) classified glyphosate as probably carcinogenic to humans (Group 2A) based on sufficient evidence in animals and limited evidence in humans . Glyphosate-N-nitroso sodium is particularly concerning due to its classification as a controlled impurity with relatively high toxicity .

The mechanism by which glyphosate-N-nitroso sodium exerts its biological effects is not fully understood but is believed to be linked to its nitrosamine structure. Nitrosamines are known to undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA, potentially resulting in mutagenicity and carcinogenicity .

Case Study 1: Detection and Quantification

A study developed a direct ion chromatography method for determining N-nitrosoglyphosate levels in glyphosate products. The method demonstrated high sensitivity, with limits of detection (LOD) at 0.016 mg/L and limits of quantification (LOQ) at 0.048 mg/L. Analysis of twenty glyphosate samples revealed N-nitrosoglyphosate concentrations exceeding regulatory limits in some cases .

Sample IDN-Nitrosoglyphosate Concentration (mg/kg)
Sample 10.65
Sample 20.80
Sample 31.00
Sample 40.50

Case Study 2: Health Risk Assessment

An overview of health effects related to glyphosate exposure highlighted potential risks from both glyphosate and its nitrosamine derivatives. The study emphasized the need for continuous monitoring of glyphosate formulations for impurities like N-nitrosoglyphosate due to their toxicological profiles .

Environmental Impact

The persistence of glyphosate in agricultural systems raises concerns about the accumulation of its degradation products, including glyphosate-N-nitroso sodium, in soil and water systems. Studies indicate that glyphosate can undergo microbial degradation, but the formation of nitrosamines may occur under certain conditions, particularly where nitrites are present .

Scientific Research Applications

Detection Methods for N-Nitrosoglyphosate

The accurate detection of NNG in various matrices is crucial for assessing its presence in glyphosate formulations and environmental samples. Several analytical methods have been developed:

  • High-Performance Liquid Chromatography (HPLC) : A direct method using HPLC with UV detection has been established for quantifying NNG in technical glyphosate samples. This method demonstrated a limit of detection (LOD) of 0.016 mg L1^{-1}, which is sensitive enough to meet regulatory standards .
  • Ion Chromatography : Another study developed a sensitive ion chromatography method for NNG determination, achieving an LOD of 0.016 mg L1^{-1} and a limit of quantification (LOQ) of 0.048 mg L1^{-1}. This method allows for the direct analysis of glyphosate products without the need for derivatization .
  • Electrochemical Sensors : Recent advancements include the use of molecularly imprinted polymers combined with electrochemical impedance spectroscopy to detect NNG at concentrations as low as 0.001 pg mL1^{-1}. Such sensors can provide rapid and sensitive detection in environmental monitoring .

Environmental Impact Assessments

NNG's potential carcinogenic properties necessitate thorough environmental assessments. Research has indicated that glyphosate formulations can contain significant levels of NNG, raising concerns about their impact on ecosystems and human health:

  • Regulatory Standards : The Food and Agricultural Organization (FAO) has set a maximum acceptable level for NNG at 1 mg kg1^{-1}. Studies have shown that many commercial glyphosate products exceed this limit, prompting calls for stricter regulations and monitoring .
  • Case Studies : In a forensic analysis conducted by the Brazilian Federal Police, twenty glyphosate samples were tested, revealing that all contained NNG levels above the quantification limit but below regulatory thresholds. This highlights the need for ongoing surveillance of pesticide products .

Toxicological Considerations

NNG is recognized for its potential toxicity, particularly its carcinogenicity:

  • Carcinogenic Properties : As a nitrosamine, NNG poses health risks similar to other compounds in this class. The International Agency for Research on Cancer (IARC) classified glyphosate as probably carcinogenic to humans (Group 2A), which raises concerns about its nitrosamine derivatives .
  • Research Findings : Studies have documented the formation of NNG during the synthesis of glyphosate under acidic conditions, emphasizing the importance of controlling its levels in agricultural applications .

Regulatory Framework

The regulation of NNG is critical in ensuring public safety:

  • Global Standards : Various countries have established regulations concerning the permissible levels of NNG in glyphosate formulations. For instance, Brazil's regulations align with FAO standards, mandating that technical glyphosate products must not exceed 1 mg kg1^{-1} of NNG .
  • Future Directions : Ongoing research is necessary to refine detection methods and establish more stringent regulatory frameworks to mitigate the risks associated with NNG exposure.

Comparison with Similar Compounds

Table 1: Key Glyphosate Derivatives and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Primary Use
Glyphosate-N-nitroso sodium 56516-71-3 C₃H₆N₂NaO₆P 220.05 Nitroso (-N=O) Nitrosylation reagent, impurity
Glyphosate (parent compound) 1071-83-6 C₃H₈NO₅P 169.07 Phosphonomethyl Herbicide active ingredient
Glyphosate-N-methyl 24569-83-3 C₃H₇NO₃P 183.10 Methylamine Metabolite/residue analysis
Glyphosate-FMOC 1373205-41-4 C₂₃H₂₃NO₅P 391.31 FMOC derivative HPLC detection enhancement
Glyphosate-N-acetyl 129660-96-4 C₃H₅NO₃P 211.11 Acetyl Stability studies, reference standard

Key Differences :

  • Applications : Unlike Glyphosate-FMOC (used for analytical derivatization) or Glyphosate-N-methyl (a metabolite), Glyphosate-N-nitroso sodium is primarily a synthetic intermediate and regulated impurity .
  • Toxicity: N-nitroso compounds are potent alkylating agents, forming DNA adducts linked to cancers, whereas non-nitroso derivatives like Glyphosate-N-acetyl show lower acute toxicity .

Analytical Challenges and Interferences

Table 2: Detection Methods and Interfering Compounds

Method Target Compound Interfering Compounds Mitigation Strategy
Griess Reagent Nitrite/Nitrate Other N-nitroso compounds, nitrate Use sulfamic acid rinsing
HPLC-UV (243 nm) N-Nitrosoglyphosate Nitrate ions, residual nitrite NaOH/H₂O₂ treatment to prevent NNG formation
High-Resolution MS Glyphosate derivatives Isomeric impurities (e.g., FMOC) Chromatographic separation

Comparison with Other N-Nitroso Compounds :

  • Specificity : Glyphosate-N-nitroso sodium shares analytical interference issues with volatile N-nitrosamines (e.g., NDMA) due to their common nitroso group .
  • Sensitivity: Limits of detection (LOD) for Glyphosate-N-nitroso sodium in glyphosate formulations are typically 0.01–0.1 ppm, stricter than for non-carcinogenic impurities like Glyphosate-N-methyl .

Toxicity and Regulatory Status

Table 3: Toxicity Profiles of Selected N-Nitroso Compounds

Compound Genotoxicity Carcinogenicity (IARC Class) Regulatory Limit (ppm)
Glyphosate-N-nitroso sodium Yes 2B (probable) 0.01–0.1
NDMA (N-Nitrosodimethylamine) Yes 2A (probable) 0.001–0.01
Glyphosate No Not classified N/A

Key Findings :

  • Glyphosate-N-nitroso sodium’s carcinogenic risk is comparable to other N-nitroso compounds but less potent than NDMA .
  • Regulatory limits prioritize its control in glyphosate products, unlike non-nitroso derivatives .

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting and quantifying Glyphosate-N-nitroso sodium in technical-grade glyphosate?

  • Methodology : High-performance liquid chromatography (HPLC) with post-column derivatization and gas chromatography-thermal energy analysis (GC-TEA) are standard methods. Validation studies emphasize calibration with certified reference materials, spike-recovery tests (80–110% recovery), and limits of quantification (LOQ) ≤ 0.05 ppm . Batch analysis requires triplicate measurements to ensure precision (RSD < 5%) .

Q. How is the presence of Glyphosate-N-nitroso sodium regulated in glyphosate formulations?

  • Regulatory Framework : The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) sets a maximum limit of 1 ppm for N-nitrosoglyphosate (NNG) in glyphosate technical material, accounting for analytical method limitations and potential increases during formulation . Compliance requires batch-specific certificates of analysis (CoA) with impurity profiles .

Q. What are the primary sources of Glyphosate-N-nitroso sodium in glyphosate production?

  • Formation Pathways : N-Nitroso impurities arise during synthesis via nitrosation reactions between glyphosate and nitrite ions under acidic conditions. Process variables like pH, temperature, and nitrite contamination in raw materials are critical control points .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Glyphosate-N-nitroso sodium stability across studies?

  • Data Analysis Strategy :

  • Compare experimental conditions (e.g., storage temperature, pH, light exposure). For example, degradation rates increase at pH > 7 .
  • Validate methods using interlaboratory studies to identify methodological biases (e.g., GC-TEA vs. HPLC-MS/MS sensitivity differences) .
  • Apply the "who, what, where, when, why, how" framework to evaluate study credibility .

Q. What experimental designs are optimal for assessing Glyphosate-N-nitroso sodium formation under environmental conditions?

  • Design Considerations :

  • Simulate real-world scenarios (e.g., soil nitrite levels, microbial activity) using factorial designs to isolate variables .
  • Include kinetic studies to model formation rates (e.g., Arrhenius plots for temperature dependence) .
  • Use isotopically labeled glyphosate (e.g., ¹⁵N) to trace nitrosation pathways .

Q. How do co-formulants in glyphosate products influence Glyphosate-N-nitroso sodium formation?

  • Mechanistic Insights :

  • Surfactants like polyethoxylated tallow amines (POEA) may act as nitrosation catalysts by altering reaction kinetics .
  • Conduct accelerated stability studies (40°C, 75% humidity) to assess impurity growth in commercial formulations .

Q. What strategies inhibit Glyphosate-N-nitroso sodium formation during glyphosate synthesis?

  • Inhibition Methods :

  • Add ascorbic acid (0.1–0.5% w/w) as a nitrosation blocker, reducing NNG yields by 70–90% .
  • Optimize reaction pH (< 3) to minimize nitrite availability .

Q. How can long-term stability studies for Glyphosate-N-nitroso sodium be designed to meet regulatory requirements?

  • Protocol Guidelines :

  • Follow OECD 116 guidelines for hydrolysis studies across pH 4–9 .
  • Monitor degradation products (e.g., iminodiacetic acid, phosphonic acid) via LC-HRMS .

Data Gaps and Future Research Directions

  • Toxicological Mechanisms : No in vivo studies explicitly link Glyphosate-N-nitroso sodium to carcinogenicity. Prioritize two-stage rodent bioassays with perinatal exposure models .
  • Environmental Fate : Investigate soil adsorption coefficients (Koc) and photolysis half-lives to refine environmental risk assessments .
  • Analytical Improvements : Develop low-cost biosensors for field detection of NNG, leveraging aptamer-based technologies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosoglyphosate sodium
Reactant of Route 2
N-Nitrosoglyphosate sodium

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